(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a bicyclo[3.1.1]heptane skeleton with two hydroxyl groups located at the C2 and C3 positions. The stereochemistry is specified by the (1R,2R,3S,5R) configuration, indicating the spatial arrangement of substituents around the molecule's chiral centers []. This specific configuration is responsible for the molecule's unique properties.
alpha-Pinene + Reducing Agent -> (1R,2R,3S,5R)-(-)-2,3-Pinanediol
(-)-Pinanediol is a valuable chiral starting material for organic synthesis due to its multiple stereocenters. Researchers can exploit these features to create new molecules with specific properties. Studies have explored its use as a precursor for the synthesis of:
As a chiral diol, (-)-pinanediol can be used as a ligand in asymmetric catalysis reactions. These reactions are essential for synthesizing enantiopure compounds, which are crucial in developing new drugs and materials. Research has explored (-)-pinanediol's application in catalysts for:
Some scientific studies investigate (-)-pinanediol's potential use in developing new materials. For example, researchers explore its application in: